3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride
CAS No.:
Cat. No.: VC16588197
Molecular Formula: C6H13Cl2N7O3
Molecular Weight: 302.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13Cl2N7O3 |
|---|---|
| Molecular Weight | 302.12 g/mol |
| IUPAC Name | 3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride |
| Standard InChI | InChI=1S/C6H8ClN7O.ClH.2H2O/c7-3-5(9)14-4(8)2(13-3)6(15)11-1-12-10;;;/h1H,10H2,(H4,8,9,14)(H,11,12,15);1H;2*1H2 |
| Standard InChI Key | YBEBOPRGGBHAOZ-UHFFFAOYSA-N |
| Isomeric SMILES | C(=N/N)\NC(=O)C1=C(N=C(C(=N1)Cl)N)N.O.O.Cl |
| Canonical SMILES | C(=NN)NC(=O)C1=C(N=C(C(=N1)Cl)N)N.O.O.Cl |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Composition
The IUPAC name 3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide dihydrate hydrochloride delineates its core structure: a pyrazine ring substituted at positions 3 and 5 with amino groups, at position 6 with chlorine, and at position 2 with a carboxamide group linked to an (E)-configured hydrazinylidenemethyl moiety. The compound exists as a dihydrate hydrochloride salt, enhancing its stability and solubility .
Table 1: Molecular Identity
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 302.12 | |
| CAS Registry Number | Not explicitly reported | - |
| SMILES | C(=NN)NC(=O)C1=C(N=C(C(=N1)Cl)N)N.O.O.Cl | |
| InChI Key | YBEBOPRGGBHAOZ-UHFFFAOYSA-N |
Structural Features and Conformational Analysis
X-ray crystallography data for this specific compound are unavailable, but related pyrazine-carboxamide derivatives exhibit planar pyrazine rings with substituents adopting equatorial orientations to minimize steric strain . The (E)-configuration of the hydrazinylidenemethyl group is critical for maintaining intramolecular hydrogen bonds between the hydrazine nitrogen and the carboxamide oxygen, as observed in similar structures .
Synthesis and Manufacturing Considerations
Synthetic Pathways
While no direct synthesis protocol is published for this compound, a plausible route involves:
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Chlorination: Introducing chlorine at position 6 of a pyrazine precursor.
-
Amination: Sequential amination at positions 3 and 5 using ammonia or protected amines.
-
Carboxamide Formation: Coupling the pyrazine core with a hydrazinylidenemethyl group via carbodiimide-mediated reactions.
-
Salt Formation: Precipitation as a hydrochloride salt in aqueous media .
Table 2: Key Intermediate – Methyl 3,5-Diamino-6-Chloropyrazine-2-Carboxylate
Purification and Characterization
Post-synthetic purification likely employs recrystallization from ethanol-water mixtures, followed by lyophilization to isolate the dihydrate form. Characterization via -NMR and high-resolution mass spectrometry (HRMS) would confirm structural integrity, though such data are absent in available literature .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound is expected to exhibit high solubility in polar solvents such as water or methanol. Hydrate formation typically reduces hygroscopicity, enhancing shelf stability under ambient conditions .
Thermal Behavior
Analogous pyrazine derivatives decompose above 200°C, suggesting similar thermal liability for this compound. Differential scanning calorimetry (DSC) would provide exact melting and decomposition points .
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